Orthogonal Deprotection Advantage Over Mono-Protected 3-Aminopiperidine Analogs
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate enables selective deprotection of the Cbz group via hydrogenolysis (H2, Pd/C) leaving the Boc group intact, or selective Boc removal under acidic conditions (TFA) while retaining the Cbz group . This orthogonality is not achievable with mono-protected analogs such as 3-Boc-aminopiperidine (CAS 172603-05-3) or 1-Cbz-3-aminopiperidine (CAS 116650-26-1), which offer only a single deprotection handle and necessitate additional protection/deprotection cycles in multi-step sequences .
| Evidence Dimension | Number of orthogonal deprotection handles |
|---|---|
| Target Compound Data | 2 (Cbz and Boc) |
| Comparator Or Baseline | 3-Boc-aminopiperidine: 1 (Boc only); 1-Cbz-3-aminopiperidine: 1 (Cbz only) |
| Quantified Difference | +1 additional orthogonal protecting group |
| Conditions | Standard orthogonal protection/deprotection chemistry |
Why This Matters
The presence of two orthogonal protecting groups reduces the number of synthetic steps, minimizes intermediate purification requirements, and increases overall yield in complex molecule construction.
